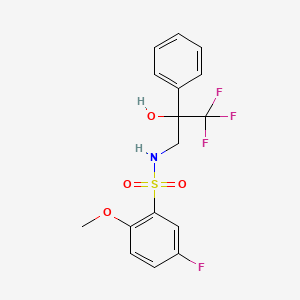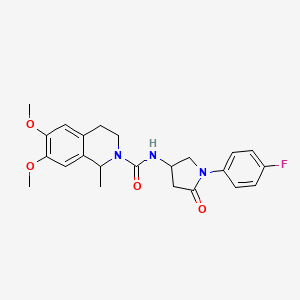
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide" is a structurally complex molecule that may be related to various quinoline and isoquinoline derivatives, which have been studied for their potential as radioligands in medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies. These compounds often target specific receptors or biological pathways, such as the peripheral benzodiazepine receptors (PBR) or the poly(ADP-ribose) polymerase (PARP), and can be used to visualize and quantify biological processes in vivo .
Synthesis Analysis
The synthesis of related quinoline and isoquinoline derivatives typically involves complex organic reactions. For instance, the synthesis of quinoline-2-carboxamide derivatives for PBR imaging involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Similarly, the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides as NK-3 receptor ligands involves metalation directed by a fluorine atom for iodination of the quinoline ring . The synthesis of 3,4-dihydroisoquinol-1-one-4-carboxamides as PARP inhibitors employs the modified Castagnoli-Cushman reaction . These methods highlight the intricate chemistry involved in producing such specialized compounds.
Molecular Structure Analysis
The molecular structure of quinoline and isoquinoline derivatives is characterized by the presence of nitrogen-containing heterocyclic rings, which are essential for their biological activity. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, indicating the importance of structural analysis in understanding the interaction of these molecules with their biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological efficacy and specificity. For example, the N-methylation step in the synthesis of radioligands is critical for the introduction of the radioactive carbon-11 isotope, which is necessary for PET imaging . The directed metalation for iodination is another example of a specific chemical reaction tailored to modify the molecular structure for better receptor targeting .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as molecular weight, hydrophilicity, and stability, are important factors in their development as drug candidates or imaging agents. For instance, the lead compound in the series of PARP inhibitors demonstrated advantages over the approved drug Olaparib in terms of molecular weight, hydrophilicity, and stability, which are favorable for druglikeness and ADME (absorption, distribution, metabolism, and excretion) characteristics . These properties are essential for the compounds' in vivo behavior and their potential as medical imaging agents or therapeutic drugs.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
One significant area of research for derivatives of this compound involves their metabolism and disposition within biological systems. For example, the study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, illustrates the comprehensive metabolic pathways these compounds undergo in humans. It highlights the principal routes of metabolism, including the oxidation of the benzofuran ring leading to specific metabolites, which are primarily excreted via feces, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).
Radioligand Development for PET Imaging
Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Derivatives of this compound have been labeled with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands, such as [11C]4, [11C]5, and [11C]6, showed high specific binding to PBR in various tissues, demonstrating their potential as diagnostic tools in PET imaging for conditions like inflammation or tumors (Matarrese et al., 2001).
Antibacterial Activity
Research into the antibacterial properties of fluoroquinolone-based derivatives, including compounds structurally related to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, has yielded significant findings. These compounds exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. The study of these compounds encompasses their synthesis, characterization, and evaluation of antimicrobial efficacy, contributing to the development of new therapeutic agents (Patel & Patel, 2010).
Sigma-2 Receptor Imaging
The sigma-2 receptor status of solid tumors can be imaged using fluorine-18-labeled benzamide analogs derived from compounds like N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide. Studies have shown that these labeled compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios in mouse models, suggesting their utility in cancer diagnostics and monitoring through PET imaging (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-14-19-12-21(31-3)20(30-2)10-15(19)8-9-26(14)23(29)25-17-11-22(28)27(13-17)18-6-4-16(24)5-7-18/h4-7,10,12,14,17H,8-9,11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMMVMWUNKOOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)
![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)
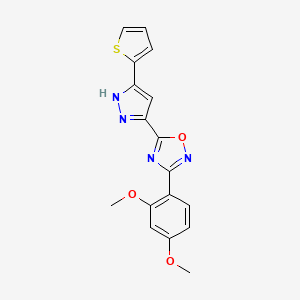
![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)
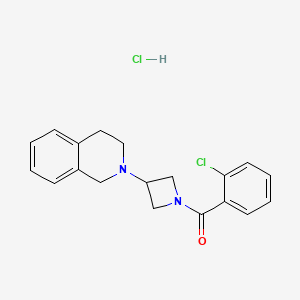
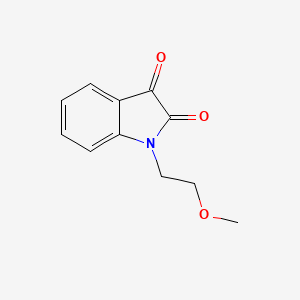
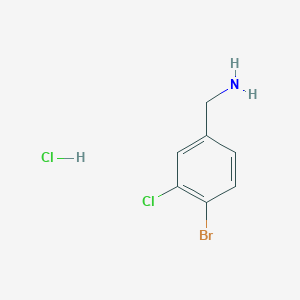
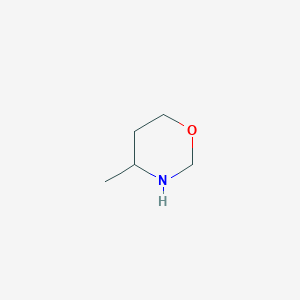
![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)
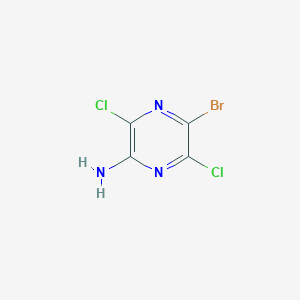
![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)
